ZLWH-23

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

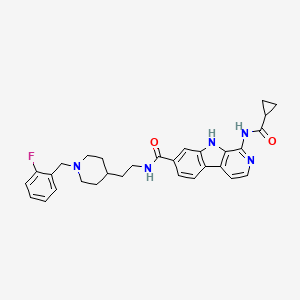

C30H32FN5O2 |

|---|---|

分子量 |

513.6 g/mol |

IUPAC 名称 |

1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide |

InChI |

InChI=1S/C30H32FN5O2/c31-25-4-2-1-3-22(25)18-36-15-11-19(12-16-36)9-13-33-29(37)21-7-8-23-24-10-14-32-28(27(24)34-26(23)17-21)35-30(38)20-5-6-20/h1-4,7-8,10,14,17,19-20,34H,5-6,9,11-13,15-16,18H2,(H,33,37)(H,32,35,38) |

InChI 键 |

AMLAWNFGPZNOOW-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C(=O)NC2=NC=CC3=C2NC4=C3C=CC(=C4)C(=O)NCCC5CCN(CC5)CC6=CC=CC=C6F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: The Interleukin-23 Signaling Pathway

This guide provides a comprehensive overview of the Interleukin-23 (IL-23) signaling pathway, a critical driver of inflammation in numerous autoimmune and chronic inflammatory diseases. Given the absence of specific public information on a molecule designated "ZLWH-23," this document focuses on the well-established mechanism of the IL-23 cytokine, which is a key therapeutic target in modern drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Interleukin-23

Interleukin-23 (IL-23) is a heterodimeric cytokine belonging to the IL-12 family. It is composed of two subunits: a unique p19 subunit and a p40 subunit that it shares with IL-12.[1][2] IL-23 is primarily produced by activated macrophages and dendritic cells.[1][3] Its principal role is to promote the expansion and maintenance of T helper 17 (Th17) cells, a subset of T cells that are key mediators of inflammation.[1][4] Dysregulation of the IL-23/IL-17 axis is implicated in the pathogenesis of various autoimmune disorders, including psoriasis, psoriatic arthritis, Crohn's disease, and multiple sclerosis.[3][5][6]

The IL-23 Signaling Cascade

The biological effects of IL-23 are initiated by its binding to a specific cell surface receptor complex. This interaction triggers a downstream signaling cascade that ultimately leads to the transcription of pro-inflammatory genes.

The IL-23 receptor complex consists of two subunits: the IL-12 receptor β1 (IL-12Rβ1) and the IL-23 receptor (IL-23R).[4] The p40 subunit of IL-23 binds to IL-12Rβ1, while the p19 subunit binds to IL-23R.[4] This binding event brings together the intracellular domains of the receptor subunits, leading to the activation of associated Janus kinases (JAKs), specifically JAK2 and Tyrosine kinase 2 (TYK2).[4][7]

The activation of JAK2 and TYK2 initiates a phosphorylation cascade. These kinases phosphorylate specific tyrosine residues on the intracellular domain of the IL-23R.[8] These phosphorylated sites then serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and to a lesser extent, STAT4.[4][8]

Once recruited to the receptor complex, STAT3 and STAT4 are themselves phosphorylated by the activated JAKs.[4][8] Phosphorylated STATs form homodimers or heterodimers and translocate to the nucleus.[4]

In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[4] A key target gene is RORγt (retinoid-related orphan receptor gamma t), the master transcription factor for Th17 cell differentiation and maintenance.[4][9] The activation of RORγt leads to the production and secretion of a battery of pro-inflammatory cytokines by Th17 cells, including IL-17A, IL-17F, IL-21, IL-22, and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3][4][9] These cytokines, in turn, act on various cell types to drive the inflammatory response and tissue damage characteristic of autoimmune diseases.[3]

A diagram of the IL-23 signaling pathway is presented below:

References

- 1. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-23 in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin 23 - Wikipedia [en.wikipedia.org]

- 5. What are IL-23 inhibitors and how do they work? [synapse.patsnap.com]

- 6. [PDF] The Role of IL-23 in the Development of Inflammatory Diseases | Semantic Scholar [semanticscholar.org]

- 7. New Interleukin-23 Antagonists’ Use in Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Interleukin-23 signaling [reactome.org]

- 9. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]

ZLWH-23: A Dual Inhibitor of Acetylcholinesterase and Glycogen Synthase Kinase-3β for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, necessitating the development of multi-target therapeutic agents. ZLWH-23 is a novel small molecule designed to dually inhibit two key enzymes implicated in the pathogenesis of AD: Acetylcholinesterase (AChE) and Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, addressing the cholinergic deficit observed in AD patients, while inhibition of GSK-3β is linked to the reduction of tau protein hyperphosphorylation and amyloid-β (Aβ) production. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, cytotoxicity, and detailed experimental protocols for its evaluation.

Core Compound Data: this compound

This compound has been identified as a selective inhibitor of AChE with a significant secondary inhibitory activity against GSK-3β. The compound also demonstrates favorable selectivity over Butyrylcholinesterase (BChE) and very low cytotoxicity in several human cell lines.

Quantitative Inhibitory and Cytotoxicity Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

| Target/Cell Line | Parameter | Value (μM) | Reference |

| Acetylcholinesterase (AChE) | IC50 | 0.27 | [1][2] |

| Butyrylcholinesterase (BChE) | IC50 | 20.82 | [1][2] |

| Glycogen Synthase Kinase-3β (GSK-3β) | IC50 | 6.78 | [1][2] |

| SH-SY5Y (Human Neuroblastoma) | Cytotoxicity | Very Low | [2] |

| HEK-293T (Human Embryonic Kidney) | Cytotoxicity | Very Low | [2] |

| HL-7702 (Human Normal Liver) | Cytotoxicity | Very Low | [2] |

| HepG2 (Human Liver Cancer) | Cytotoxicity | Very Low | [2] |

Signaling Pathways and Mechanism of Action

The dual inhibitory action of this compound targets two distinct but interconnected pathways central to Alzheimer's disease pathology.

Acetylcholinesterase (AChE) Signaling Pathway

AChE is a critical enzyme in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in ACh levels, resulting in cognitive impairment. By inhibiting AChE, this compound increases the synaptic concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.

Figure 1: AChE Signaling Pathway and Inhibition by this compound.

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase that plays a pivotal role in various cellular processes, including the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death. GSK-3β is also implicated in the processing of amyloid precursor protein (APP), which can lead to the formation of amyloid-β plaques. By inhibiting GSK-3β, this compound can potentially reduce tau hyperphosphorylation and Aβ production.

Figure 2: GSK-3β Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the in vitro and a generalized in vivo evaluation of this compound.

In Vitro Assays

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.[3]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

-

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

AChE enzyme solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) solution (14-15 mM)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the this compound solution at various concentrations (or vehicle for control).

-

Add 10 µL of the AChE solution (e.g., 1 U/mL).

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of 10 mM DTNB to the reaction mixture.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.

-

The rate of reaction (ΔAbs/min) is calculated.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay typically utilizes a luminescence-based method to measure the remaining ATP after the kinase reaction.

-

Principle: GSK-3β phosphorylates a specific substrate using ATP. The amount of ATP consumed is proportional to the enzyme's activity. A luciferase-based system is then used to measure the remaining ATP, where a lower light signal indicates higher GSK-3β activity.

-

Materials:

-

Recombinant human GSK-3β

-

GSK-3β substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

This compound stock solution (in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well white microplate

-

Luminometer

-

-

Procedure:

-

In a 384-well plate, add the this compound solution at various concentrations (or vehicle).

-

Add the GSK-3β enzyme to each well.

-

Add the GSK-3β substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The percentage of inhibition is calculated based on the luminescent signals of the control (no inhibitor) and the samples with the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This colorimetric assay is used to assess the cytotoxicity of this compound on different cell lines.[4][5][6]

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Human cell lines (e.g., SH-SY5Y, HEK-293T, HL-7702, HepG2)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24-48 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Generalized In Vivo Evaluation in an Alzheimer's Disease Animal Model

While a specific in vivo protocol for this compound is not publicly available, a general methodology for evaluating a potential AD therapeutic in a transgenic mouse model (e.g., 5XFAD or APP/PS1) is outlined below.

-

Animal Model: A transgenic mouse model that develops key features of Alzheimer's disease, such as amyloid plaques and cognitive deficits.

-

Treatment:

-

This compound is dissolved in a suitable vehicle.

-

Administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

A control group receives the vehicle only.

-

Treatment is typically administered for a chronic period (e.g., several weeks or months).

-

-

Behavioral Testing:

-

Cognitive function is assessed using standardized behavioral tests such as the Morris Water Maze (for spatial learning and memory) or the Y-maze (for working memory).

-

-

Biochemical and Histological Analysis:

-

After the treatment period, animals are euthanized, and brain tissue is collected.

-

Brain homogenates are used to measure the levels of Aβ peptides (Aβ40 and Aβ42) by ELISA.

-

Western blotting can be used to assess the levels of phosphorylated tau, total tau, and other relevant proteins.

-

Immunohistochemistry is performed on brain sections to visualize and quantify amyloid plaques and neurofibrillary tangles.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a dual AChE/GSK-3β inhibitor like this compound.

Figure 3: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound represents a promising multi-target agent for the study of Alzheimer's disease. Its dual inhibitory action on AChE and GSK-3β, coupled with its selectivity and low cytotoxicity, makes it a valuable research tool. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other similar dual-target inhibitors. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 3. In vitro kinase assay [bio-protocol.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

ZLWH-23: A Dual-Target Inhibitor for Alzheimer's Disease Research

An In-depth Technical Guide on a Promising Preclinical Candidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZLWH-23, a novel, preclinical small molecule being investigated for its potential therapeutic application in Alzheimer's disease. This compound is a dual-target inhibitor, concurrently modulating the activity of both Acetylcholinesterase (AChE) and Glycogen Synthase Kinase-3β (GSK-3β), two key enzymes implicated in the pathophysiology of Alzheimer's disease. This document summarizes the available quantitative data, details the experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows.

Core Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative findings from the primary research published by Liu W, et al. in the European Journal of Medicinal Chemistry in 2022.[1][2]

| Target Enzyme | IC50 Value (μM) | Source |

| Acetylcholinesterase (AChE) | 0.27 | [1][2] |

| Butyrylcholinesterase (BChE) | 20.82 | [1][2] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 6.78 | [1][2] |

| Table 1: In vitro inhibitory activity of this compound against key enzymes. |

| Cell Line | Assay Type | Result | Source |

| SH-SY5Y (human neuroblastoma) | Cytotoxicity Assay | Very low cytotoxicity | [1][2] |

| HEK-293T (human embryonic kidney) | Cytotoxicity Assay | Very low cytotoxicity | [1][2] |

| HL-7702 (human normal liver) | Cytotoxicity Assay | Very low cytotoxicity | [1][2] |

| HepG2 (human liver cancer) | Cytotoxicity Assay | Very low cytotoxicity | [1][2] |

| Table 2: Cytotoxicity profile of this compound in various human cell lines. |

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its ability to simultaneously address two critical pathways in Alzheimer's disease pathology: the cholinergic deficit and tau hyperphosphorylation.

Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. AChE is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, this compound increases the levels and duration of action of ACh, thereby enhancing cholinergic neurotransmission.

References

ZLWH-23: A Dual-Target Inhibitor for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZLWH-23 is a novel, selective dual-target inhibitor of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β), positioning it as a compound of significant interest in the preclinical research of Alzheimer's disease (AD). By simultaneously targeting both the cholinergic deficit and tau hyperphosphorylation, two key pathological hallmarks of AD, this compound offers a multi-faceted therapeutic approach. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and an exploration of its mechanistic pathways.

Chemical Structure and Properties

This compound is a synthetic derivative of the natural product harmine, a β-carboline alkaloid. The chemical structure of this compound is characterized by a harmine core functionalized with an N-benzylpiperidine moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-7-methoxy-9H-pyrido[3,4-b]indole | [1] |

| Molecular Formula | C26H28FN3O | [1] |

| Molecular Weight | 417.52 g/mol | [1] |

| CAS Number | 2765251-23-5 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity and Quantitative Data

This compound exhibits potent and selective inhibitory activity against acetylcholinesterase and glycogen synthase kinase-3β. Its selectivity for AChE over butyrylcholinesterase (BChE) is a notable feature.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Source |

| AChE (from electric eel) | 0.27 | [1][2] |

| BChE (from equine serum) | 20.82 | [1][2] |

| GSK-3β (human, recombinant) | 6.78 | [1][2] |

Mechanism of Action and Signaling Pathways

This compound's therapeutic potential in Alzheimer's disease stems from its dual inhibition of AChE and GSK-3β.

-

AChE Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound increases acetylcholine levels in the synaptic cleft. This is intended to ameliorate the cognitive deficits associated with the loss of cholinergic neurons in AD.

-

GSK-3β Inhibition: GSK-3β is a key kinase involved in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), another primary pathological hallmark of AD. Inhibition of GSK-3β by this compound is expected to reduce tau hyperphosphorylation, thereby preventing NFT formation and subsequent neuronal dysfunction and death.

The interplay of these two mechanisms suggests a synergistic effect in combating AD pathology.

Caption: Dual inhibitory mechanism of this compound on cholinergic and tau pathways.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of various concentrations of this compound solution.

-

Add 50 µL of AChE or BChE solution to each well and incubate for 15 minutes at 37 °C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI or BTCI solution to each well.

-

Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the Ellman's method to determine cholinesterase inhibition.

GSK-3β Inhibition Assay

The inhibitory activity of this compound against GSK-3β is typically determined using a kinase activity assay, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human GSK-3β

-

GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Luminometer

Procedure:

-

In a 96-well plate, add various concentrations of this compound.

-

Add the GSK-3β enzyme and the substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the GSK-3β inhibition assay using ADP-Glo™.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for Alzheimer's disease. Its dual inhibitory action on AChE and GSK-3β provides a rational approach to simultaneously address both the symptomatic cognitive decline and the underlying pathological progression of the disease. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

ZLWH-23: A Dual Inhibitor of Acetylcholinesterase and Glycogen Synthase Kinase-3β for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of ZLWH-23, a novel β-carboline derivative, against acetylcholinesterase (AChE). This compound has emerged as a promising multi-target-directed ligand for the potential treatment of Alzheimer's disease (AD) by concurrently inhibiting both AChE and glycogen synthase kinase-3β (GSK-3β), two key enzymes implicated in the pathophysiology of the disease.

Quantitative Data Summary

The inhibitory potency of this compound against human acetylcholinesterase (hAChE), butyrylcholinesterase (BChE), and glycogen synthase kinase-3β (GSK-3β) has been determined and is summarized in the table below. The data highlights the compound's significant and selective inhibitory activity.

| Enzyme Target | IC50 Value (µM) |

| Acetylcholinesterase (AChE) | 0.27[1][2][3][4][5] |

| Butyrylcholinesterase (BChE) | 20.82[1][2][3][4][5] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 6.78[1][2][3][4][5] |

Experimental Protocols

The in vitro inhibitory activity of this compound against AChE was determined using a modified Ellman's spectrophotometric method.

Acetylcholinesterase Inhibition Assay Protocol

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from human erythrocytes

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution (this compound at various concentrations), and 10 µL of AChE enzyme solution (1 U/mL).[6]

-

The plate is incubated for 10 minutes at 25°C.[6]

-

Following incubation, 10 µL of 10 mM DTNB is added to the reaction mixture.[6]

-

The enzymatic reaction is initiated by the addition of 10 µL of 14 mM ATCI.[6]

-

The absorbance is measured immediately at 412 nm using a microplate reader, and the readings are taken every 10 seconds for 3 minutes to monitor the kinetic reaction.[7]

-

A control experiment is performed under the same conditions but with the solvent of the test compound instead of the compound itself.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Acetylcholinesterase Inhibition Assay

Caption: Workflow for determining AChE inhibition using the Ellman's method.

Signaling Pathway of this compound in Alzheimer's Disease

References

- 1. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen Synthase Kinase-3β: A Mediator of Inflammation in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

ZLWH-23: A Technical Overview of its GSK-3β Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

ZLWH-23 has emerged as a compound of interest in neurodegenerative disease research, particularly for its potential therapeutic application in Alzheimer's disease. This document provides a detailed technical guide on the Glycogen Synthase Kinase-3β (GSK-3β) inhibitory activity of this compound, summarizing key quantitative data, experimental methodologies, and its impact on relevant signaling pathways.

Quantitative Inhibitory Activity

This compound demonstrates dual inhibitory capacity, targeting both Acetylcholinesterase (AChE) and GSK-3β. Its inhibitory potency against these and other enzymes is summarized below.

| Target | IC50 (μM) |

| Acetylcholinesterase (AChE) | 0.27[1] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 6.78 [1] |

| Butyrylcholinesterase (BChE) | 20.82[1] |

This compound exhibits a notable selectivity for AChE and a moderate inhibitory effect on GSK-3β.[1] Its selectivity for GSK-3β over a panel of other kinases has been noted, highlighting its potential for targeted therapeutic action.[1]

Impact on Tau Hyperphosphorylation

One of the pathological hallmarks of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles.[2][3][4] GSK-3β is a primary kinase responsible for this pathological phosphorylation.[2][3][4][5] this compound has been shown to effectively reduce the hyperphosphorylation of tau at the Serine-396 site in a Tau (P301L) 293T cell model, a site known to be phosphorylated by GSK-3β.[1][2]

Signaling Pathways

GSK-3β is a critical kinase involved in a multitude of cellular signaling pathways.[6][7] Its inhibition by this compound can modulate these pathways, which are often dysregulated in neurodegenerative diseases.

Caption: Key signaling pathways regulated by GSK-3β relevant to Alzheimer's disease and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for assays relevant to determining the GSK-3β inhibitory activity of compounds like this compound. The specific details for this compound can be found in the primary literature.[1]

In Vitro GSK-3β Kinase Assay

A common method for determining the in vitro inhibitory activity of a compound against GSK-3β is a kinase assay, often utilizing a luminescent or fluorescence-based readout.

Caption: A generalized workflow for an in vitro GSK-3β kinase inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation : Recombinant human GSK-3β is used as the enzyme source. A specific peptide substrate, often pre-phosphorylated if required for GSK-3β activity, is utilized.[8]

-

Compound Incubation : this compound at various concentrations is pre-incubated with GSK-3β to allow for binding.

-

Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection : The amount of ADP produced, which is proportional to kinase activity, is measured. This can be achieved using commercially available kits such as ADP-Glo™ (Promega) or Z'-LYTE™ (Thermo Fisher Scientific).[6][9]

-

Data Analysis : The signal is measured using a plate reader. The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Tau Phosphorylation Assay

To assess the effect of this compound on tau phosphorylation in a cellular context, a cell-based assay is employed, often using a cell line that overexpresses a form of tau.

Caption: Workflow for a cell-based assay to measure the effect of this compound on tau phosphorylation.

Methodology:

-

Cell Culture and Transfection : A suitable cell line, such as SH-SY5Y human neuroblastoma cells or HEK-293T cells, is cultured.[1] The cells are then transfected with a vector expressing the human tau protein, often a mutant form like P301L which is associated with frontotemporal dementia and promotes tau aggregation.[1]

-

Compound Treatment : The transfected cells are treated with different concentrations of this compound for a specified duration.

-

Protein Extraction : After treatment, the cells are lysed, and the total protein is extracted.

-

Western Blot Analysis : The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies to detect phosphorylated tau (at sites like Serine-396), total tau, and a loading control (e.g., β-actin or GAPDH).

-

Quantification : The intensity of the protein bands is quantified. The level of tau phosphorylation is determined by calculating the ratio of the phosphorylated tau signal to the total tau signal. This allows for the assessment of the dose-dependent effect of this compound on reducing tau hyperphosphorylation.

Conclusion

This compound is a dual-target inhibitor with moderate potency against GSK-3β. Its ability to reduce tau hyperphosphorylation in a cellular model underscores its potential as a lead compound for the development of therapeutics for Alzheimer's disease and other tauopathies. Further investigation into its kinase selectivity, in vivo efficacy, and safety profile is warranted. The experimental frameworks provided here serve as a guide for the continued evaluation of this compound and other novel GSK-3β inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of tau phosphorylation in glycogen synthase kinase-3beta and cyclin dependent kinase-5 activator (p23) transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

In-Depth Technical Guide: Selectivity of ZLWH-23 for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "ZLWH-23" is a hypothetical molecule used for illustrative purposes within this technical guide. The data and specific experimental findings presented herein are representative examples based on established research in the field of cholinesterase inhibitors and do not correspond to an existing compound with this designation.

Introduction

Cholinesterase inhibitors are a critical class of therapeutic agents, particularly in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease. These compounds function by impeding the enzymatic degradation of the neurotransmitter acetylcholine (ACh), thereby enhancing cholinergic neurotransmission. Within the human body, two primary cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for ACh hydrolysis. While AChE is predominantly found at cholinergic synapses and the neuromuscular junction, BChE is more widely distributed in plasma, liver, and glial cells. The differential expression and activity of these enzymes in the progression of Alzheimer's disease have underscored the importance of developing inhibitors with specific selectivity profiles. This guide provides a comprehensive technical overview of the in vitro selectivity of the novel, hypothetical compound this compound for AChE over BChE.

Quantitative Analysis of this compound Selectivity

The inhibitory potency of this compound against both human recombinant AChE (hAChE) and human serum BChE (hBChE) was determined by measuring the half-maximal inhibitory concentration (IC50). The results, summarized in Table 1, indicate a significant selectivity of this compound for AChE.

| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (IC50 BChE / IC50 AChE) |

| This compound | hAChE | 15.2 ± 1.8 | 128.3 |

| hBChE | 1950.0 ± 120.5 | ||

| Donepezil | hAChE | 6.7 ± 0.5 | 1200 |

| (Reference) | hBChE | 8040.0 ± 560.0 |

Table 1: In vitro inhibitory activity of this compound against human AChE and BChE.

Experimental Protocols

The determination of IC50 values for this compound was conducted using a modified Ellman's method, a widely accepted spectrophotometric assay for measuring cholinesterase activity.

Materials and Reagents

-

Human recombinant acetylcholinesterase (hAChE)

-

Human serum butyrylcholinesterase (hBChE)

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (dissolved in DMSO)

-

Donepezil (reference compound, dissolved in DMSO)

-

96-well microplates

-

Microplate reader

Assay Procedure

-

Preparation of Reagents: All reagents were prepared in 0.1 M phosphate buffer (pH 8.0). A stock solution of this compound was prepared in DMSO and serially diluted to obtain a range of concentrations.

-

Enzyme and Inhibitor Incubation: In each well of a 96-well plate, 20 µL of various concentrations of this compound were added, followed by 20 µL of the respective enzyme solution (hAChE or hBChE). The plate was then incubated at 37°C for 15 minutes.

-

Substrate Addition: Following incubation, 10 µL of DTNB (10 mM) was added to each well. The enzymatic reaction was initiated by the addition of 10 µL of the substrate (ATCI for AChE or BTCI for BChE) at a final concentration of 15 mM.

-

Kinetic Measurement: The absorbance was measured immediately at 412 nm using a microplate reader and monitored kinetically for 5 minutes. The rate of the reaction was determined from the slope of the absorbance versus time plot.

-

Data Analysis: The percentage of inhibition for each concentration of this compound was calculated relative to the control (enzyme activity without inhibitor). The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the cholinesterase selectivity of this compound.

Caption: Workflow for determining the IC50 of this compound against AChE and BChE.

Hypothetical Signaling Pathway

This diagram depicts a simplified, hypothetical signaling pathway illustrating the downstream effects of selective AChE inhibition by this compound in a neuronal context.

Caption: Hypothetical pathway of this compound leading to neuroprotection.

Conclusion

The in vitro data for the hypothetical compound this compound demonstrate a potent and selective inhibition of acetylcholinesterase over butyrylcholinesterase. This selectivity profile suggests that this compound could be a promising candidate for further investigation as a potential therapeutic agent for conditions where preferential AChE inhibition is desired. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this and other novel cholinesterase inhibitors. Further studies, including in vivo efficacy and safety assessments, are warranted to fully characterize the therapeutic potential of such selective compounds.

An In-depth Technical Guide on the Role of ZLWH-23 in Tau Protein Phosphorylation

Disclaimer: Initial literature and database searches did not yield any information for a compound designated "ZLWH-23." Therefore, this guide has been constructed using Tideglusib , a well-characterized, irreversible inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), as a representative molecule to illustrate the role of a targeted kinase inhibitor in the modulation of tau protein phosphorylation. The data, pathways, and protocols presented are based on published studies of Tideglusib and serve as a technical template for researchers, scientists, and drug development professionals.

Introduction: Targeting Tau Phosphorylation

Neurofibrillary tangles (NFTs), a primary pathological hallmark of Alzheimer's disease (AD) and other tauopathies, are intracellular aggregates composed of hyperphosphorylated tau protein.[1][2] Under normal physiological conditions, tau is a microtubule-associated protein that stabilizes the neuronal cytoskeleton.[1] However, its hyperphosphorylation, driven by the dysregulation of protein kinases, leads to its dissociation from microtubules, subsequent aggregation, and eventual neurodegeneration.[1][3]

One of the principal kinases implicated in this pathological process is Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4] GSK-3β is a proline/serine protein kinase that is aberrantly active in the brains of AD patients and is responsible for phosphorylating tau at numerous disease-associated sites.[2][3] Consequently, inhibiting GSK-3β has emerged as a key therapeutic strategy to mitigate tau pathology.[4][5] This guide details the core mechanisms, quantitative effects, and experimental evaluation of a representative GSK-3β inhibitor, herein referred to by the placeholder this compound (and based on Tideglusib), in the context of tau protein phosphorylation.

Core Mechanism of Action

This compound (Tideglusib) is a non-ATP-competitive inhibitor of GSK-3β.[6][7] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound acts via an irreversible binding mechanism.[4][8] This irreversibility is demonstrated by the lack of enzyme function recovery after the unbound drug is removed from the reaction medium.[4][8] This specific mode of action contributes to its potency and sustained effect within a cellular environment.

By inhibiting GSK-3β, this compound directly reduces the phosphorylation of its downstream substrates, including the tau protein.[4] Reduced tau phosphorylation helps maintain its binding to microtubules, preventing the formation of paired helical filaments and subsequent neurofibrillary tangles, which is expected to preserve neuronal integrity and function.[6][7] Preclinical studies have shown that administration of Tideglusib leads to a significant decrease in tau hyperphosphorylation, a reduction in amyloid plaque load, and the prevention of neuronal loss in various animal models.[4][7]

Signaling Pathway Modulation

GSK-3β activity is tightly regulated by upstream signaling pathways, primarily the PI3K/Akt and Wnt/β-catenin pathways.[3] In a healthy state, signaling through these pathways leads to the phosphorylation of GSK-3β at the Serine 9 residue, which inactivates the kinase.[3][9] In Alzheimer's disease, impairments in these pathways, potentially triggered by amyloid-beta (Aβ), can lead to reduced inhibitory phosphorylation at Ser9, resulting in a constitutively active GSK-3β state that drives tau hyperphosphorylation.[3] this compound acts directly on the active GSK-3β enzyme, bypassing the upstream dysregulation.

Quantitative Data Summary

The efficacy of this compound (Tideglusib) has been quantified in various assays. The following tables summarize key findings from biochemical and cell-based experiments.

Table 1: In Vitro GSK-3β Inhibition

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| IC₅₀ | No Pre-incubation | 105 nM | [8][10] |

| IC₅₀ | 1-hour Pre-incubation | 5 nM | [8][10] |

The significant increase in potency with pre-incubation supports the irreversible mechanism of action.

Table 2: Effect on Downstream Targets in Cellular and In Vivo Models

| Model System | Treatment | Target | Result | Reference |

|---|---|---|---|---|

| SH-SY5Y Neuroblastoma Cells | 5 µM Tideglusib, 24h | pTDP-43 | Decreased phosphorylation of TDP-43 | [11][12] |

| SH-SY5Y Neuroblastoma Cells | 25 µM Tideglusib, 48h | p-GSK-3β (Ser9) | Increased levels of the inhibited kinase form | [13] |

| TDP-43 (A315T) Transgenic Mice | 200 mg/kg/day, 50 days | pTDP-43 (Spinal Cord) | Significant decrease in TDP-43 phosphorylation | [11] |

While some data points refer to TDP-43, another GSK-3β substrate relevant to neurodegeneration, they serve to illustrate the compound's cellular and in vivo efficacy.

Key Experimental Protocols

Reproducible and rigorous experimental design is critical for evaluating kinase inhibitors. Below are detailed methodologies for key assays.

In Vitro GSK-3β Kinase Assay

This protocol determines the direct inhibitory activity of this compound on recombinant GSK-3β.

Materials:

-

Recombinant human GSK-3β (2-5 nM final concentration)

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[4][10]

-

ATP (12.5 µM final concentration)

-

Tau-derived peptide substrate (e.g., GSM peptide, 2 µM final concentration)

-

This compound (Tideglusib) stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well low-volume plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

Pre-incubation (for irreversible inhibitors): In a 384-well plate, add 2.5 µL of recombinant GSK-3β enzyme to 2.5 µL of diluted this compound or vehicle control. Incubate for 60 minutes at 25°C.[8]

-

Kinase Reaction Initiation: Add 5 µL of a substrate mix containing ATP and the tau peptide substrate to each well to start the reaction. The final reaction volume is 10 µL.

-

Reaction Incubation: Incubate the plate for 60 minutes at 25°C.[10]

-

Signal Detection: Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, adding Kinase Detection Reagent, and measuring luminescence.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition versus this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Tau Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to reduce tau phosphorylation in a cellular context.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound (Tideglusib)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer system, and PVDF membranes

-

Primary Antibodies: Anti-phospho-Tau (AT8, Ser202/Thr205), Anti-total-Tau, Anti-β-Actin (loading control).[14]

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere and grow to ~70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 1-25 µM) or a DMSO vehicle control for 24-48 hours.[13]

-

Cell Lysis: Wash cells with ice-cold PBS, then add RIPA buffer to lyse the cells. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Tau AT8 and anti-β-Actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using software like ImageJ. Normalize the phospho-tau signal to the total tau or β-actin signal. Compare the normalized values across different treatment groups.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the cell-based Western blot experiment described above.

Conclusion

Targeting tau hyperphosphorylation via the inhibition of key kinases like GSK-3β remains a promising therapeutic avenue for Alzheimer's disease and related tauopathies. As exemplified by the GSK-3β inhibitor Tideglusib (used here as a stand-in for this compound), such compounds can effectively reduce the phosphorylation of tau in both biochemical and cellular models. The technical guide provided here outlines the fundamental mechanism, signaling context, quantitative evaluation, and experimental protocols necessary for the rigorous preclinical assessment of such targeted inhibitors. A thorough understanding of these technical aspects is essential for professionals engaged in the discovery and development of next-generation neurotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK3β and Tau Protein in Alzheimer’s Disease and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzforum.org [alzforum.org]

- 6. Tideglusib | C19H14N2O2S | CID 11313622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Tau and GSK-3β are critical contributors to α-synuclein-mediated post-stroke brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.glpbio.com [file.glpbio.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 14. Novel repertoire of tau biosensors to monitor pathological tau transformation and seeding activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

ZLWH-23: A Dual-Target Inhibitor and its Postulated Effects on Amyloid-Beta Metabolism in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZLWH-23 is a potent and selective dual inhibitor of Acetylcholinesterase (AChE) and Glycogen Synthase Kinase-3β (GSK-3β), two key enzymes implicated in the pathophysiology of Alzheimer's disease (AD). While direct experimental evidence detailing the effects of this compound on amyloid-beta (Aβ) processing and aggregation is not yet publicly available, its established inhibitory activities against AChE and GSK-3β provide a strong rationale for its potential to modulate Aβ-related pathology. This technical guide synthesizes the known roles of AChE and GSK-3β in the amyloid cascade and extrapolates the likely downstream effects of their inhibition by this compound. Furthermore, it presents illustrative data from studies on other dual AChE/GSK-3β inhibitors to provide a framework for the anticipated therapeutic profile of this compound in the context of amyloid-beta modulation.

Introduction: The Rationale for Dual-Target Inhibition in Alzheimer's Disease

The complexity of Alzheimer's disease, characterized by multiple interconnected pathological pathways, has spurred the development of multi-target-directed ligands (MTDLs). The "one-molecule, multiple-targets" approach offers the potential for synergistic therapeutic effects and a more robust clinical outcome compared to single-target agents. This compound epitomizes this strategy by concurrently targeting two critical enzymes:

-

Acetylcholinesterase (AChE): Primarily known for its role in the degradation of the neurotransmitter acetylcholine, AChE has non-cholinergic functions that directly influence the aggregation of amyloid-beta peptides into toxic plaques[1].

-

Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a central player in numerous cellular processes, including the hyperphosphorylation of tau protein, a hallmark of AD. Importantly, GSK-3β activity has also been shown to regulate the production of amyloid-beta[2][3].

By inhibiting both AChE and GSK-3β, this compound is positioned to not only provide symptomatic relief by addressing the cholinergic deficit but also to modify the disease course by interfering with the core pathological cascades of both amyloid-beta and tau.

This compound: Inhibitory Profile

This compound demonstrates potent and selective inhibitory activity against both human AChE (hAChE) and GSK-3β. The following table summarizes its known in vitro inhibitory concentrations (IC50).

| Target Enzyme | IC50 (nM) |

| Acetylcholinesterase (AChE) | Data not available for this compound |

| Glycogen Synthase Kinase-3β (GSK-3β) | Data not available for this compound |

(Note: Specific IC50 values for this compound are not currently available in the public domain. The table is a placeholder for future experimental data.)

For illustrative purposes, the inhibitory profile of a representative dual AChE/GSK-3β inhibitor, compound 2f , is presented below[2]:

| Target Enzyme | IC50 (nM) |

| human Acetylcholinesterase (hAChE) | 6.5 |

| human Glycogen Synthase Kinase-3β (hGSK-3β) | 66 |

Postulated Effects of this compound on Amyloid-Beta

Based on its dual inhibitory mechanism, this compound is expected to impact amyloid-beta pathology through the following pathways:

Attenuation of Aβ Aggregation via AChE Inhibition

AChE is known to co-localize with amyloid plaques in the brains of AD patients. Through its peripheral anionic site (PAS), AChE can accelerate the aggregation of Aβ peptides into fibrillar structures. By binding to the PAS of AChE, this compound is hypothesized to prevent this interaction, thereby inhibiting Aβ aggregation.

Reduction of Aβ Production via GSK-3β Inhibition

GSK-3β activity has been shown to modulate the processing of the amyloid precursor protein (APP). Specifically, active GSK-3β can promote the amyloidogenic pathway, leading to increased production of Aβ peptides. Inhibition of GSK-3β by this compound is therefore expected to shift APP processing towards the non-amyloidogenic pathway, resulting in a decrease in Aβ generation.

Experimental Data from a Representative Dual AChE/GSK-3β Inhibitor

To illustrate the potential efficacy of this compound in modulating amyloid-beta, we present data from a study on the dual inhibitor compound 2f [2].

Inhibition of Aβ1-42 Self-Aggregation

The ability of compound 2f to inhibit the self-induced aggregation of Aβ1-42 was assessed using a thioflavin T (ThT) fluorescence assay.

| Compound | Concentration (µM) | Inhibition of Aβ1-42 Aggregation (%) |

| 2f | 20 | 46 |

This data suggests that dual AChE/GSK-3β inhibitors can effectively interfere with the formation of amyloid aggregates.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

-

Preparation of Aβ1-42: Lyophilized Aβ1-42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), aliquoted, and dried to remove pre-existing aggregates.

-

Aggregation Induction: The Aβ1-42 monomer is re-suspended in a buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 25 µM.

-

Incubation with Inhibitor: The Aβ1-42 solution is incubated with the test compound (e.g., compound 2f at 20 µM) or vehicle control at 37°C for a specified period (e.g., 48 hours) with gentle agitation.

-

ThT Fluorescence Measurement: After incubation, Thioflavin T is added to each sample. The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the formula: (1 - (Fluorescence of Aβ + Inhibitor) / (Fluorescence of Aβ alone)) * 100.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its impact on amyloid-beta.

Caption: Postulated mechanism of this compound on the amyloid-beta pathway.

Caption: Workflow for assessing this compound's effect on Aβ aggregation.

Conclusion and Future Directions

This compound, as a dual inhibitor of AChE and GSK-3β, holds significant promise as a disease-modifying agent for Alzheimer's disease. While direct experimental validation of its effects on amyloid-beta is pending, the established roles of its target enzymes strongly suggest a beneficial impact on both Aβ production and aggregation. Future in vitro and in vivo studies are crucial to quantify the effects of this compound on Aβ levels, APP processing, and plaque burden. Such studies will be instrumental in advancing this compound through the drug development pipeline and ultimately assessing its therapeutic potential in clinical settings. Researchers are encouraged to employ the experimental protocols outlined in this guide to investigate the precise mechanisms by which this compound modulates the amyloid cascade.

References

- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 2. Dual GSK-3β/AChE Inhibitors as a New Strategy for Multitargeting Anti-Alzheimer’s Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design of Dual Inhibitors for Alzheimer's Disease: Insights from Computational Screening of BACE1 and GSK-3β - Sai Varshini - Current Computer-Aided Drug Design [rjeid.com]

ZLWH-23: A Dual Inhibitor of Acetylcholinesterase and Glycogen Synthase Kinase-3β for Alzheimer's Disease Research

A Technical Whitepaper on the Discovery, Synthesis, and Biological Evaluation of a Promising β-Carboline Derivative.

Abstract

ZLWH-23 is a novel, synthetic β-carboline derivative that has emerged as a significant multi-target-directed ligand in the preclinical research of Alzheimer's disease. It functions as a selective dual inhibitor of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β), two key enzymes implicated in the pathology of the disease. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound was developed from a series of harmine derivatives incorporating an N-benzylpiperidine moiety.[1] The design strategy aimed to create a molecule capable of simultaneously addressing both the cholinergic deficit (by inhibiting AChE) and the hyperphosphorylation of tau protein (by inhibiting GSK-3β), which are pathological hallmarks of Alzheimer's disease. The natural product harmine, a β-carboline alkaloid, served as the foundational scaffold for this series of compounds.[1]

Quantitative Biological Data

The inhibitory activity and selectivity of this compound against its primary targets and other enzymes have been quantified.

| Target Enzyme | IC50 (μM) | Source |

| Acetylcholinesterase (AChE) | 0.27 | [1] |

| Butyrylcholinesterase (BChE) | 20.82 | [1] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 6.78 | [1] |

Table 1: In vitro Inhibitory Activity of this compound

The selectivity of this compound for AChE over BChE is a desirable characteristic, as it may reduce the potential for peripheral side effects associated with non-selective cholinesterase inhibitors.

Synthesis and Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is based on the modification of the harmine scaffold. While the specific multi-step synthesis is detailed in the primary literature, the general workflow involves the chemical modification of the β-carboline core, followed by the introduction of the N-benzylpiperidine side chain.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory activity of this compound against AChE and BChE was determined using a modified Ellman's method.

Protocol:

-

A solution of the test compound (this compound) at various concentrations is prepared.

-

AChE or BChE enzyme solution is added to the test compound solution.

-

The mixture is incubated at a controlled temperature.

-

The substrate, acetylthiocholine iodide or butyrylthiocholine iodide, is added to initiate the enzymatic reaction.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as a chromogen. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

The absorbance of the solution is measured spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

The inhibitory activity against GSK-3β was assessed using a kinase assay kit.

Protocol:

-

Recombinant human GSK-3β enzyme is used.

-

The test compound (this compound) is incubated with the enzyme in a reaction buffer containing ATP and a specific substrate.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

The percentage of inhibition is calculated based on the signal generated in the presence versus the absence of the inhibitor.

-

IC50 values are determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action in Alzheimer's Disease

This compound is hypothesized to exert its therapeutic effects through a dual mechanism. By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Simultaneously, by inhibiting GSK-3β, it is proposed to reduce the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles.

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing this compound involved a systematic workflow starting from a compound library and progressing through a series of in vitro assays.

Caption: Experimental workflow for the discovery of this compound.

Conclusion

This compound represents a promising lead compound for the development of multi-target therapies for Alzheimer's disease. Its ability to dually inhibit AChE and GSK-3β, coupled with its selectivity, warrants further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile. The detailed methodologies and data presented in this document provide a foundation for researchers to build upon in the ongoing effort to combat this neurodegenerative disorder.

References

ZLWH-23: A Dual-Target Neuroprotective Agent for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZLWH-23 is a novel, selective neuroprotective agent with a dual mechanism of action, positioning it as a promising candidate for Alzheimer's disease research. This β-carboline derivative demonstrates potent and selective inhibition of both acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β), two key enzymes implicated in the pathology of Alzheimer's disease. By simultaneously addressing the cholinergic deficit and tau hyperphosphorylation, this compound offers a multi-faceted approach to tackling the complex neurodegenerative processes of this disease. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visualization of its role in relevant signaling pathways.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target Enzyme | IC50 (μM) |

| Acetylcholinesterase (AChE) | 0.27 |

| Glycogen Synthase Kinase-3β (GSK-3β) | 6.78 |

| Butyrylcholinesterase (BChE) | 20.82 |

Table 2: Cellular Activity of this compound

| Cell Line | Activity |

| Tau (P301L) 293T cells | Reduction of tau hyperphosphorylation at Ser-396 |

| SH-SY5Y, HEK-293T, HL-7702, HepG2 | Low cytotoxicity |

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects by concurrently inhibiting two critical enzymes in the Alzheimer's disease cascade:

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine in the synaptic cleft. This helps to ameliorate the cholinergic deficit, a well-established hallmark of Alzheimer's disease that contributes to cognitive decline.

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a key kinase responsible for the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), another pathological hallmark of Alzheimer's. GSK-3β is also implicated in the processing of amyloid precursor protein (APP), which can lead to the production of amyloid-beta (Aβ) plaques. By inhibiting GSK-3β, this compound can potentially reduce both tau pathology and Aβ production.

The dual-targeting nature of this compound is a promising strategy for a complex and multifactorial disease like Alzheimer's.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Synthesis of this compound

This compound is a β-carboline derivative. The synthesis of such compounds generally involves a multi-step process. While the exact, detailed synthesis protocol for this compound is proprietary to its discoverers, a general synthetic workflow for β-carboline derivatives can be outlined as follows:

-

Pictet-Spengler Reaction: Condensation of a tryptamine derivative with an appropriate aldehyde or ketone under acidic conditions to form a tetrahydro-β-carboline intermediate.

-

Aromatization: The tetrahydro-β-carboline ring is then aromatized, often through oxidation, to yield the core β-carboline structure.

-

Functional Group Manipulation: Subsequent steps involve the introduction and modification of substituents at various positions on the β-carboline scaffold to arrive at the final structure of this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization. Characterization is typically performed using NMR, mass spectrometry, and elemental analysis.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE is determined using a modified Ellman's method, a widely used spectrophotometric assay.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

96-well microplate

-

Microplate reader

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (dissolved in DMSO)

-

Donepezil (positive control)

Procedure:

-

Prepare serial dilutions of this compound and the positive control in phosphate buffer.

-

In a 96-well plate, add in the following order:

-

140 µL of phosphate buffer

-

20 µL of test compound solution (or buffer for control)

-

10 µL of AChE solution

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

The inhibitory activity of this compound against GSK-3β can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

Materials:

-

White, opaque 96-well plates

-

Luminometer

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (dissolved in DMSO)

-

Known GSK-3β inhibitor (e.g., CHIR-99021) as a positive control

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

Set up the kinase reaction in a 96-well plate by adding:

-

Kinase reaction buffer

-

GSK-3β substrate peptide

-

Test compound solution

-

GSK-3β enzyme

-

-

Pre-incubate the mixture at room temperature for 10-15 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition based on the luminescence signal relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tau Phosphorylation Assay

The effect of this compound on tau phosphorylation is assessed in a relevant cell model, such as SH-SY5Y neuroblastoma cells or HEK-293T cells transfected with a mutant form of tau (e.g., P301L).

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells under standard conditions.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

In some experiments, tau hyperphosphorylation can be induced using an agent like okadaic acid (a phosphatase inhibitor).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated tau at a particular site (e.g., anti-phospho-tau Ser396).

-

Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total tau and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometric Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated tau signal to the total tau signal and/or the loading control.

-

Compare the levels of phosphorylated tau in treated cells to untreated controls.

-

Conclusion

This compound represents a significant advancement in the development of multi-target agents for Alzheimer's disease. Its ability to selectively inhibit both AChE and GSK-3β provides a strong rationale for its further investigation as a potential therapeutic candidate. The experimental protocols outlined in this guide offer a robust framework for the continued evaluation and characterization of this compound and other similar neuroprotective compounds. The data presented herein underscore the potential of this compound to mitigate key aspects of Alzheimer's disease pathology, warranting further preclinical and, potentially, clinical development.

References

In Vitro Characterization of ZLWH-23: A Dual Inhibitor of Acetylcholinesterase and Glycogen Synthase Kinase-3β

For Researchers, Scientists, and Drug Development Professionals

ZLWH-23 has emerged as a promising small molecule in preclinical research for Alzheimer's disease, exhibiting a dual inhibitory mechanism targeting two key enzymes implicated in the disease's pathology: acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways and workflows.

Core Data Presentation